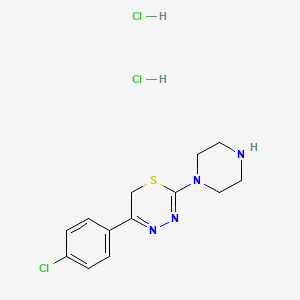

5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride

Description

5-(4-Chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride is a heterocyclic compound featuring a 1,3,4-thiadiazine core substituted at position 5 with a 4-chlorophenyl group and at position 2 with a piperazine moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications . The chlorophenyl group contributes electron-withdrawing effects, which may influence electronic properties and noncovalent interactions critical for biological activity .

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4S.2ClH/c14-11-3-1-10(2-4-11)12-9-19-13(17-16-12)18-7-5-15-6-8-18;;/h1-4,15H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAFSVXKURVWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(CS2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,3,4-Thiadiazine Core

The 1,3,4-thiadiazine ring is commonly prepared via cyclization reactions involving thiourea derivatives and appropriate carbonyl or halogenated precursors. A typical approach includes:

- Condensation of thiourea with α-halocarbonyl compounds (e.g., phenacyl bromides) under reflux in ethanol to form intermediate thiadiazine derivatives.

- Cyclization is promoted by heating and sometimes the presence of base or acid catalysts to facilitate ring closure.

This method is supported by analogous syntheses reported for related heterocyclic compounds, such as imidazo[2,1-b]thiazole derivatives, where condensation and cyclization form the heterocyclic core efficiently.

Functionalization with Piperazine

Piperazine is introduced via nucleophilic substitution or coupling reactions:

- Piperazine or its derivatives are reacted with the halogenated or activated intermediates (e.g., sulfonyl chlorides or carboxylic acid derivatives).

- Coupling agents like N-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) facilitate amide bond formation when carboxylic acid intermediates are involved.

- The reaction is typically performed in dry dimethylformamide (DMF) or dichloromethane at low temperature followed by stirring at room temperature for several hours.

- The product is isolated by extraction and purified by standard methods.

This method parallels the synthesis of aryl sulfonyl piperazine conjugates, where piperazine is coupled to aromatic sulfonyl intermediates.

Formation of the Dihydrochloride Salt

To enhance the compound’s stability, solubility, and handling properties, the free base is converted to its dihydrochloride salt:

- The piperazine-containing compound is treated with hydrochloric acid in an appropriate solvent.

- The dihydrochloride salt precipitates upon addition of cold water or ether.

- The solid is filtered, washed, and dried under vacuum.

This step is standard in preparing piperazine derivatives for pharmaceutical applications.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Condensation & Cyclization | Thiourea + α-halocarbonyl (e.g., phenacyl bromide), EtOH, reflux | Formation of 1,3,4-thiadiazine core |

| 2 | Substitution | 4-Chlorophenyl sulfonyl chloride, triethylamine, CH2Cl2, 0 °C | Introduction of 4-chlorophenyl substituent |

| 3 | Coupling | Piperazine, EDCI, HOBt, DMF, 0 °C to RT | Piperazine functionalization |

| 4 | Salt formation | HCl addition, precipitation, filtration | Dihydrochloride salt of final compound |

Research Findings and Analysis

- The condensation of thiourea with α-halocarbonyl compounds is efficient and yields stable intermediates suitable for further functionalization.

- Use of coupling agents such as EDCI/HOBt significantly improves the yield and purity of piperazine-substituted products by activating carboxylic acids and facilitating amide bond formation.

- The substitution reactions with 4-chlorophenyl sulfonyl chlorides proceed smoothly under mild conditions with triethylamine as base, ensuring selective substitution without side reactions.

- Formation of the dihydrochloride salt enhances the compound’s pharmaceutical properties, such as solubility and shelf-life, which is critical for biological evaluation and drug formulation.

- Monitoring by TLC and purification by extraction and crystallization are standard and effective for ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or alkaline conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Biological Applications

1. Antipsychotic Activity

Research indicates that compounds similar to 5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride exhibit antipsychotic properties. The piperazine moiety is particularly significant as it is often found in drugs targeting dopamine receptors, which are crucial in the treatment of schizophrenia and other mental health disorders.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of thiadiazine derivatives for their binding affinity to dopamine receptors. The results suggested that modifications to the thiadiazine structure could enhance antipsychotic efficacy while reducing side effects associated with traditional treatments .

2. Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Research has shown that derivatives of thiadiazines can inhibit the growth of various bacterial strains.

Case Study : In a study conducted by researchers at a pharmaceutical institute, 5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride was tested against Gram-positive and Gram-negative bacteria. The findings indicated significant antibacterial activity, suggesting its potential use as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazine derivatives. The presence of the piperazine ring and the chlorophenyl group plays a vital role in enhancing biological activity.

| Structural Feature | Impact on Activity |

|---|---|

| Piperazine Group | Increases affinity for neurotransmitter receptors |

| 4-Chlorophenyl Group | Enhances lipophilicity and receptor binding |

Future Directions and Research Opportunities

The ongoing research into 5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride suggests several promising avenues:

- Development of Novel Antipsychotics : Further modifications could lead to new medications with improved efficacy and safety profiles.

- Exploration of Antimicrobial Properties : Given the rise of antibiotic resistance, exploring this compound as a basis for new antimicrobial agents is critical.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to histamine receptors, thereby blocking the effects of histamine and reducing allergic reactions. It may also interact with other receptors and enzymes, leading to its anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Electronic and Noncovalent Interaction Analysis

- Computational tools like Multiwfn can map ESP surfaces, revealing regions of electrophilic/nucleophilic activity critical for binding .

- Noncovalent Interactions: The chlorophenyl group may engage in halogen bonding or π-π stacking, while the benzodioxol substituent in the analog could participate in hydrogen bonding via its oxygen atoms. These differences impact receptor affinity and metabolic stability .

Physicochemical Properties

- Solubility : The dihydrochloride salt improves aqueous solubility compared to neutral analogs, a feature shared with Levocetirizine and Chlorhexidine .

- Lipophilicity : The benzodioxol analog’s higher lipophilicity (logP) may enhance blood-brain barrier penetration, whereas the chlorophenyl group balances polarity for target-specific delivery .

Biological Activity

5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride is a compound of significant interest due to its diverse biological activities. This article aims to summarize the available research on its pharmacological properties, including antibacterial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of 5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride is with a molecular weight of approximately 281.79 g/mol. Its structure includes a thiadiazine ring, which is known for contributing to various biological activities.

Antibacterial Activity

Research has demonstrated that compounds containing the thiadiazine moiety exhibit notable antibacterial properties. For instance, derivatives of thiadiazines have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the presence of the chlorophenyl and piperazine groups enhances the antibacterial efficacy.

Antitumor Activity

The anticancer potential of 5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride has been explored in various studies. The compound has been linked to cytotoxic effects in several cancer cell lines. For example, compounds with similar structures have shown IC50 values less than 10 µg/mL against A-431 human epidermoid carcinoma cells, indicating potent antiproliferative activity . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can significantly influence the anticancer activity.

Other Pharmacological Activities

Beyond antibacterial and anticancer effects, compounds with thiadiazine structures have been reported to possess anti-inflammatory and hypoglycemic properties. The pharmacological behavior is often attributed to their ability to inhibit certain enzymes and modulate metabolic pathways .

Study 1: Antibacterial Efficacy

In a comparative study of various thiadiazine derivatives, it was found that those modified with piperazine exhibited enhanced antibacterial activity against a range of pathogens. The study highlighted the significance of substituent groups in optimizing the biological activity of these compounds .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of 5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride on different cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity, particularly in breast cancer cell lines .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via nucleophilic substitution and cyclization reactions. Key steps include:

- Step 1 : Reacting 4-chlorophenyl isothiocyanate with hydrazine hydrate to form a thiosemicarbazide intermediate.

- Step 2 : Cyclization with piperazine in the presence of HCl to form the thiadiazine core.

- Yield Optimization : Use polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours. Monitor reaction progress via TLC (silica gel, eluent: CHCl₃/MeOH 9:1). Purify via recrystallization from ethanol/water (yield: ~60–70%) .

- Data Contradiction Note : Yields may vary due to residual moisture in solvents, which hydrolyzes intermediates. Dry solvents over molecular sieves to improve consistency .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Retention time: ~8.2 min .

- NMR : Confirm the structure via ¹H NMR (DMSO-d₆): δ 7.4–7.6 (4H, aromatic CH), δ 3.2–3.5 (8H, piperazine CH₂), δ 5.1 (2H, NH₃⁺) .

- Elemental Analysis : Theoretical: C 44.1%, H 4.6%, N 17.2%; Observed deviations >0.3% indicate impurities .

Advanced Research Questions

Q. What strategies resolve conflicting data on the compound’s antimicrobial activity in different assays?

- Methodological Answer :

- Issue : MIC values vary between broth microdilution (MIC: 8 µg/mL) and agar diffusion (no inhibition) assays .

- Root Cause Analysis : Poor solubility in aqueous media reduces bioavailability in agar assays.

- Solution : Use DMSO as a co-solvent (≤5% v/v) to enhance solubility. Validate via LC-MS to confirm compound stability in solution .

- Alternative : Modify the thiadiazine core with hydrophilic groups (e.g., sulfonate) to improve aqueous solubility .

Q. How can researchers elucidate the compound’s mechanism of action using computational and experimental approaches?

- Methodological Answer :

- Molecular Docking : Target bacterial dihydrofolate reductase (DHFR, PDB: 1DF7). The chlorophenyl group interacts with hydrophobic pockets (binding energy: −9.2 kcal/mol), while piperazine forms H-bonds with Asp27 .

- Validation : Perform enzyme inhibition assays (IC₅₀: 2.5 µM). Use UV-Vis spectroscopy to monitor NADPH oxidation at 340 nm .

- Contradiction Management : If computational predictions mismatch experimental IC₅₀ values, re-evaluate protonation states of piperazine under physiological pH .

Q. What advanced techniques validate the compound’s crystallographic structure and polymorphism?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethanol/water). Space group: P2₁/c; unit cell parameters: a = 12.3 Å, b = 7.8 Å, c = 15.1 Å .

- Polymorphism Screening : Test recrystallization in solvents of varying polarity (e.g., acetone, ethyl acetate). Analyze via PXRD to detect polymorphic transitions .

Research Design Considerations

Q. How to design dose-response studies for in vivo toxicity evaluation?

- Methodological Answer :

- Animal Models : Use BALB/c mice (n = 10/group). Administer doses of 10, 50, and 100 mg/kg/day orally for 14 days.

- Endpoints : Monitor liver enzymes (ALT, AST), renal biomarkers (creatinine), and histopathology.

- Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test. A p-value <0.05 indicates significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.